N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
Description
N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Properties
IUPAC Name |
N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-8-22-13(16-9)12-7-19(5-6-21-12)14(20)17-11-3-4-15-18-10(11)2/h3-4,8,12H,5-7H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVVVFODVILNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CCO2)C(=O)NC3=C(N=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized using a condensation reaction between a thioamide and a haloketone.
Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.
Coupling Reactions: Finally, the different ring systems are coupled together using amide bond formation reactions under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpyridazin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
